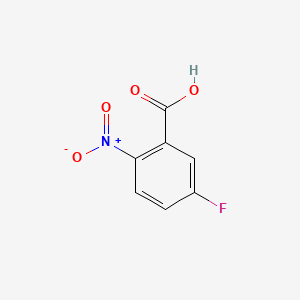

5-Fluoro-2-nitrobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated nitrobenzoic acid derivatives is described in several papers. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is synthesized and used as a multireactive building block for the preparation of various heterocyclic compounds, including benzimidazoles and benzotriazoles, which are significant in drug discovery . Another synthesis process for 5-fluoro-2-nitrobenzotrifluoride is achieved using a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . Additionally, a novel route for the synthesis of 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline is reported, highlighting the use of solvent-free conditions and the efficiency of the process .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through various analytical techniques. Single-crystal X-ray diffraction is used to unambiguously confirm the structure of a series of fluorinated benzimidazole-substituted nitronyl nitroxides . Similarly, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is confirmed by X-ray crystallography, along with NMR, elemental analysis, EI-MS, and FT-IR .

Chemical Reactions Analysis

The chemical reactivity of fluorinated nitrobenzoic acid derivatives is explored in the context of their use as intermediates in various reactions. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, with studies on the orientation of cyclization . The reactivity of these compounds is influenced by their functional groups, which can participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

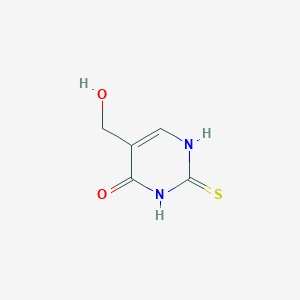

The physical and chemical properties of fluorinated nitrobenzoic acid derivatives are characterized in several studies. The acidity and redox properties of a series of fluorinated benzimidazole-substituted nitronyl nitroxides are investigated, revealing that the introduction of fluorine atoms significantly enhances the acidity of the compounds . The supramolecular hydrogen-bonding patterns of 5-fluorouracil cocrystals are studied, demonstrating the importance of specific hydrogen-bond donor and acceptor groups in the design of pharmaceutical cocrystals . Additionally, the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography is reported, indicating its utility in sensitive detection methods .

Applications De Recherche Scientifique

1. Synthesis of 5-fluoro-2-nitrobenzotrifluoride

- Application Summary : 5-fluoro-2-nitrobenzotrifluoride is synthesized in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .

- Methods of Application : The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry. The mass transfer limitation for this nitration process in the millireactor was evaluated .

- Results or Outcomes : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

- Application Summary : 5-fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). In particular, it is an important intermediate for synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

- Methods of Application : An original synthetic process for this intermediate involves the nitration of 3-fluorobenzotrifluoride in batch reactors .

- Results or Outcomes : The synthesis of APIs using 5-fluoro-2-nitrobenzotrifluoride has led to the rapid development of popular antibacterial, anti-inflammatory, and analgesic drugs .

3. Synthesis of p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors

- Application Summary : 5-Fluoro-2-nitrobenzoic acid participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesis of p38α MAPK inhibitors using 5-Fluoro-2-nitrobenzoic acid could potentially lead to the development of new therapeutic agents .

4. Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

- Application Summary : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones .

- Methods of Application : The synthesis involves the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

5. Synthesis of Substituted Dibenzazocines

- Application Summary : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of substituted dibenzazocines .

- Methods of Application : The synthesis involves SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH function of the immobilized polysubstituted phenols .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Synthesis of Oxazepines

- Application Summary : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of oxazepines .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

7. Synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide

- Application Summary : 5-Fluoro-2-nitrobenzoic acid is an intermediate formed during the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

8. Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

- Application Summary : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones .

- Methods of Application : The synthesis involves the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

9. Synthesis of Substituted Dibenzazocines

- Application Summary : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of substituted dibenzazocines .

- Methods of Application : The synthesis involves SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH function of the immobilized polysubstituted phenols .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

5-Fluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

5-Fluoro-2-nitrobenzoic acid is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .

Propriétés

IUPAC Name |

5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZIXDKAPMFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372049 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-nitrobenzoic acid | |

CAS RN |

320-98-9 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

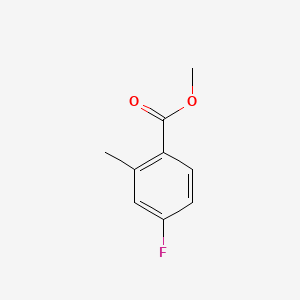

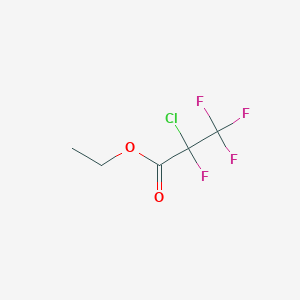

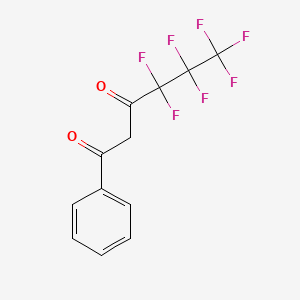

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.